![molecular formula C16H12ClN5O3S B12047007 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methoxyphenylhydrazine in the presence of a suitable catalyst.
Cyclization: The resulting hydrazone undergoes cyclization to form the triazole ring.
Thiol Addition: Finally, a thiol group is introduced to complete the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine
Drug Development: Potential use in the development of drugs targeting specific biological pathways.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, methoxy, and thiol groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C16H12ClN5O3S |
|---|---|
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-12-4-2-3-11(8-12)15-19-20-16(26)21(15)18-9-10-5-6-13(17)14(7-10)22(23)24/h2-9H,1H3,(H,20,26)/b18-9+ |
InChI-Schlüssel |
ZWFMUYVTNHUWRZ-GIJQJNRQSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


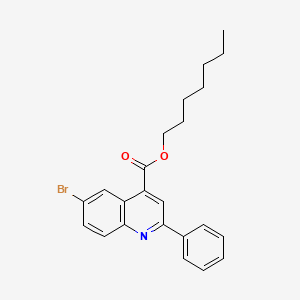
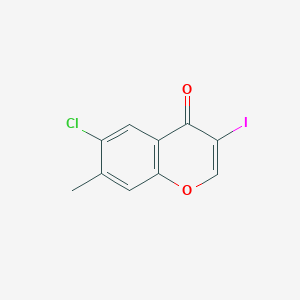
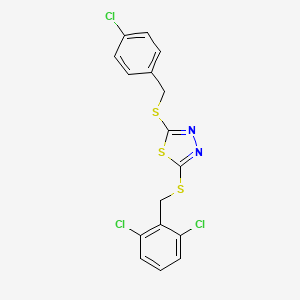

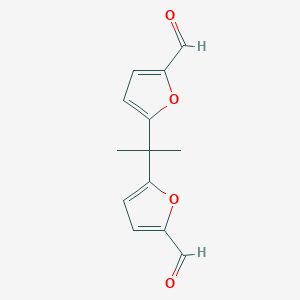
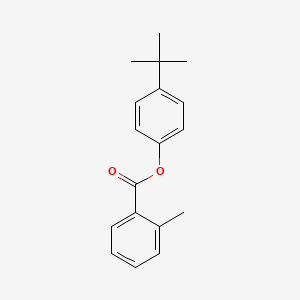
![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
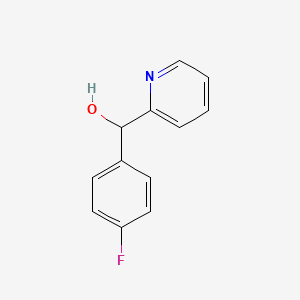
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
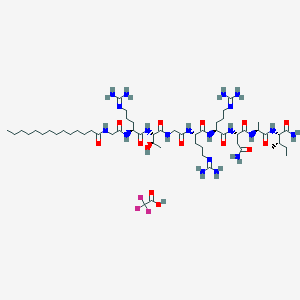

![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)
